Gap19 acetate, identified by the CAS number 1507930-57-5, is a synthetic compound that acts as a selective blocker of connexin 43 hemichannels. These hemichannels are integral membrane proteins that facilitate intercellular communication and are implicated in various physiological and pathological processes. Gap19 has garnered attention for its potential therapeutic applications, particularly in neuroprotection and inflammatory conditions.
Gap19 acetate is synthesized through solid-phase peptide synthesis techniques. It is derived from the peptide sequence that targets the extracellular loops of connexin 43, specifically designed to inhibit its hemichannel activity. This compound has been evaluated in various studies for its biological efficacy and safety profile.
Gap19 acetate falls under the category of peptidomimetics, which are compounds designed to mimic the biological activity of peptides. It is classified as a connexin hemichannel blocker, specifically targeting connexin 43, which is crucial for cell signaling in various tissues, including the brain and heart.
The synthesis of Gap19 acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels.
The synthesis of Gap19 has been reported to yield high-purity products (>95%) after purification steps .
The chemical structure of Gap19 acetate comprises a specific sequence of amino acids designed to interact selectively with connexin 43. The molecular formula includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific conformation that allows binding to the target hemichannel.
Gap19 acetate functions primarily through non-covalent interactions with connexin 43 hemichannels. Its mechanism involves blocking the channel's opening, thereby inhibiting ion flow between cells.
The compound's efficacy has been demonstrated in various experimental setups where it was shown to prevent pathological conditions associated with excessive hemichannel activity. This includes studies on neuronal injury models where Gap19 administration resulted in reduced cell death and inflammation .
Gap19 acetate inhibits connexin 43 hemichannel activity by binding to specific extracellular loops of the protein. This action prevents the opening of the channel under pathological conditions where excessive ion flux can lead to cellular damage.
Research indicates that blocking connexin 43 hemichannels with Gap19 can significantly reduce inflammatory responses and protect against neurodegeneration in models of brain injury . The compound's ability to modulate hemichannel activity has implications for treating conditions like stroke and neurodegenerative diseases.
Relevant analyses have shown that Gap19 maintains its integrity and efficacy over time when stored properly .
Gap19 acetate has several applications in scientific research:
The compound's ability to selectively inhibit connexin 43 makes it a valuable tool in understanding cell signaling mechanisms and developing targeted therapies for related diseases .
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7